![molecular formula C6H10O B1314004 Spiro[2.3]hexan-4-ol CAS No. 21816-25-1](/img/structure/B1314004.png)

Spiro[2.3]hexan-4-ol

Overview

Description

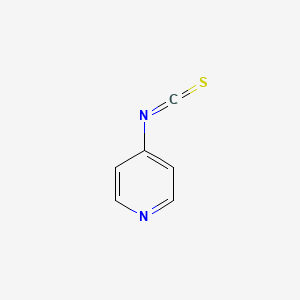

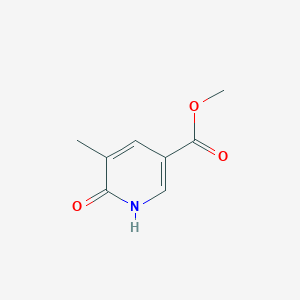

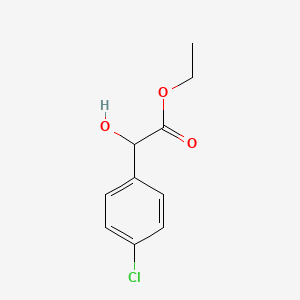

“Spiro[2.3]hexan-4-ol” is a chemical compound with the molecular formula C6H10O . It has a molecular weight of 98.15 and is a building block in chemical synthesis .

Synthesis Analysis

The synthesis of spirocyclic compounds, including “Spiro[2.3]hexan-4-ol”, has been a significant objective in organic and medicinal chemistry . A visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst has been used for the rapid construction of polysubstituted spiro[2.3] or [3.3] cyclic frameworks .

Molecular Structure Analysis

The molecule contains a total of 18 bonds, including 8 non-H bonds, 1 three-membered ring, 1 four-membered ring, 1 hydroxyl group, and 1 secondary alcohol .

Physical And Chemical Properties Analysis

“Spiro[2.3]hexan-4-ol” is a colorless liquid . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability are not explicitly mentioned for “Spiro[2.3]hexan-4-ol” in the search results.

Scientific Research Applications

Synthesis of Polysubstituted Cyclic Frameworks

Spiro[2.3]hexan-4-ol serves as a precursor in the synthesis of complex spirocyclic structures. A notable application is the construction of polysubstituted spiro[2.3] or [3.3] cyclic frameworks, which are achieved through visible-light-induced photosensitization . This process is significant for creating diversified multi-spiral compounds that are potentially useful in drug synthesis and the development of functional materials.

Medicinal Chemistry: Drug-Like Molecule Synthesis

The compound’s structure is beneficial in the field of medicinal chemistry, where it is used to create drug-like molecules. The spirocyclic skeletons formed from Spiro[2.3]hexan-4-ol are valuable in the design of new pharmaceuticals due to their complexity and unique chemical properties .

Organic Synthesis Methodologies

Spiro[2.3]hexan-4-ol is involved in novel synthetic methodologies within organic chemistry. It aids in the development of compound libraries, which are crucial for modern medicinal and combinatorial chemistry. The compound’s versatility allows for the exploration of new synthetic routes and the expansion of organic synthesis capabilities .

Biological Activity Studies

Compounds derived from Spiro[2.3]hexan-4-ol exhibit a range of biological activities. They are studied for their potential antibacterial, antifungal, and antiviral properties. Additionally, they may show enzyme inhibition activities, which can be leveraged in the development of therapeutic agents .

Prostaglandin Analogue Preparation

Spiro[2.3]hexan-4-ol derivatives are used as intermediates in the preparation of prostaglandin analogues. These derivatives possess alkylation properties at the acidic center, which is crucial for the synthesis of prostaglandin analogues with various biological functions .

Photochemical Reactions

The compound is also significant in photochemical reactions, particularly in [2 + 2] cycloadditions promoted by visible light. This application is essential for the rapid construction of spirocyclic compounds and the study of reaction mechanisms through fluorescence emission quenching analysis and other experimental techniques .

Safety and Hazards

Future Directions

The development of new synthetic methodologies for spirocyclic compounds, including “Spiro[2.3]hexan-4-ol”, is a major point of research activity in the field of modern medicinal and combinatorial chemistry . These compounds might be useful in the synthesis of drug-like molecules or other functional materials .

Mechanism of Action

Target of Action

Spiro[2.3]hexan-4-ol is a complex organic compound Similar compounds have been used in the synthesis of drug-like molecules .

Mode of Action

The exact mode of action of Spiro[2It’s known that similar spirocyclic compounds can undergo various chemical reactions, such as visible-light-induced intramolecular [2 + 2] cycloaddition . This process involves the interaction of the compound with a catalyst, leading to the construction of polysubstituted spirocyclic frameworks .

Biochemical Pathways

The specific biochemical pathways affected by Spiro[2The compound is likely involved in the formation of spirocyclic structures, which are significant in medicinal chemistry .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Spiro[2It’s known that the compound has high gastrointestinal absorption and is bbb permeant . These properties can significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of Spiro[2The compound’s ability to form spirocyclic structures suggests potential applications in the synthesis of drug-like molecules or other functional materials .

Action Environment

The action of Spiro[2.3]hexan-4-ol can be influenced by various environmental factors. For instance, the visible-light-induced intramolecular [2 + 2] cycloaddition process is sensitive to light conditions

properties

IUPAC Name |

spiro[2.3]hexan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-5-1-2-6(5)3-4-6/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZFXXZSPJQNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498006 | |

| Record name | Spiro[2.3]hexan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21816-25-1 | |

| Record name | Spiro[2.3]hexan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)